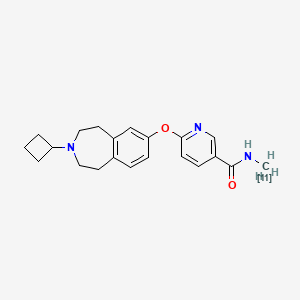
Fenoldopam hydrobromide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenoldopam hydrobromide, ®- is a benzazepine derivative and a selective dopamine D1 receptor agonist. It is primarily used as a rapid-acting vasodilator for the short-term management of severe hypertension. The compound is known for its ability to lower blood pressure through arteriolar vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenoldopam hydrobromide involves several steps, starting from the appropriate benzazepine precursor. The key steps include:
Formation of the benzazepine ring: This is typically achieved through a series of cyclization reactions.
Introduction of the hydroxyphenyl group: This step involves the substitution of a hydroxyphenyl group onto the benzazepine ring.
Hydrobromide salt formation: The final step involves the conversion of the free base to its hydrobromide salt form through a reaction with hydrobromic acid.
Industrial Production Methods
Industrial production of Fenoldopam hydrobromide follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenoldopam hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzazepine ring.
Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Fenoldopam hydrobromide, each with distinct pharmacological properties .
Scientific Research Applications
Fenoldopam hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dopamine receptor agonists and their interactions.
Biology: Employed in research on renal blood flow and diuresis due to its vasodilatory effects.
Medicine: Investigated for its potential use in treating conditions such as acute kidney injury and hypertensive emergencies.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
Mechanism of Action
Fenoldopam hydrobromide exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and increased renal blood flow. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors results in the relaxation of vascular smooth muscle, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A naturally occurring neurotransmitter with similar vasodilatory effects but less selectivity for D1 receptors.
Sodium nitroprusside: Another vasodilator used for hypertensive emergencies but associated with cyanide toxicity.
Hydralazine: A vasodilator with a different mechanism of action, primarily used for long-term management of hypertension.
Uniqueness
Fenoldopam hydrobromide is unique in its selective activation of dopamine D1 receptors, which provides a rapid and reversible reduction in blood pressure without the risk of cyanide toxicity associated with sodium nitroprusside. Additionally, its ability to increase renal blood flow makes it particularly useful in patients with renal impairment .
Properties
CAS No. |
1217454-00-6 |
|---|---|
Molecular Formula |
C16H17BrClNO3 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H/t13-;/m1./s1 |
InChI Key |
DSGOSRLTVBPLCU-BTQNPOSSSA-N |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


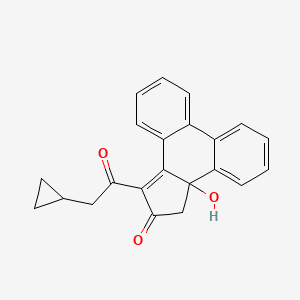
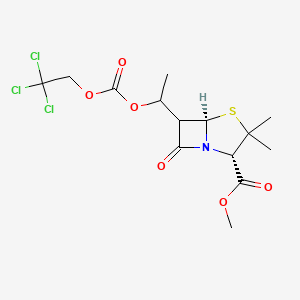
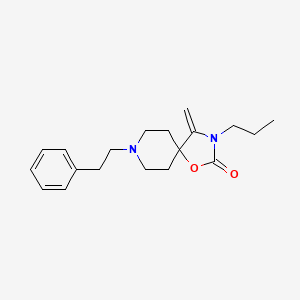
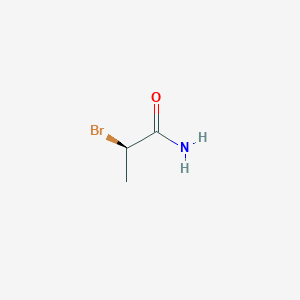
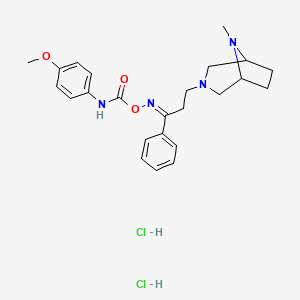
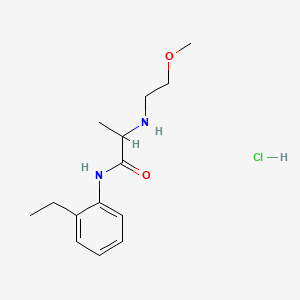

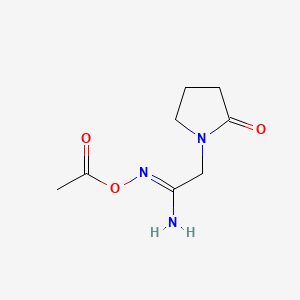
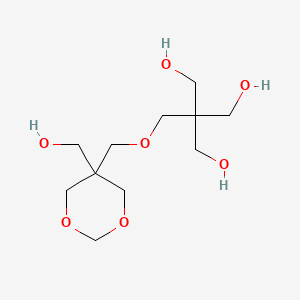
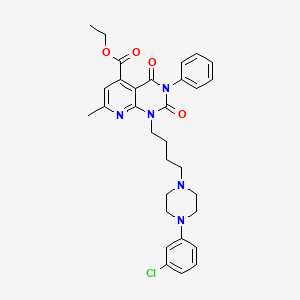
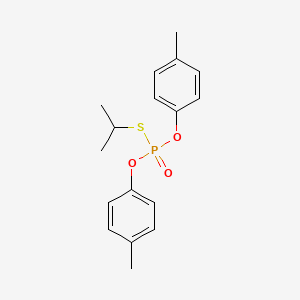
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
